molecular formula C18H12ClF6N5OS B12145486 C18H12ClF6N5OS

C18H12ClF6N5OS

Cat. No.: B12145486
M. Wt: 495.8 g/mol
InChI Key: ATEVRVIOPWWZPJ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C18H12ClF6N5OS is a complex organic molecule that contains a variety of functional groups, including chloro, fluoro, and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H12ClF6N5OS typically involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product. Common synthetic routes may involve:

    Nucleophilic Substitution Reactions: These reactions are often used to introduce the chloro and fluoro groups into the molecule.

    Cyclization Reactions: These reactions help in forming the core structure of the compound.

    Coupling Reactions: These reactions are used to attach various functional groups to the core structure.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and solvents is also common to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

C18H12ClF6N5OS: can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

C18H12ClF6N5OS: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of C18H12ClF6N5OS involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

C18H12ClF6N5OS: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    C18H12ClF6N5O: A compound with a similar structure but lacking the sulfur atom.

    C18H12ClF6N5S: A compound with a similar structure but lacking the oxygen atom.

The presence of both sulfur and oxygen in This compound

Properties

Molecular Formula

C18H12ClF6N5OS

Molecular Weight

495.8 g/mol

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H12ClF6N5OS/c19-13-4-2-1-3-12(13)15-28-29-16(30(15)26)32-8-14(31)27-11-6-9(17(20,21)22)5-10(7-11)18(23,24)25/h1-7H,8,26H2,(H,27,31)

InChI Key

ATEVRVIOPWWZPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

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